molecular formula C17H18N2O4S B5343503 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide

Cat. No.: B5343503
M. Wt: 346.4 g/mol
InChI Key: ROMNIIJYIYGWLM-UHFFFAOYSA-N
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Description

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core with a methoxy group and a sulfonylated isoquinoline moiety

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-16-7-6-14(10-15(16)17(18)20)24(21,22)19-9-8-12-4-2-3-5-13(12)11-19/h2-7,10H,8-9,11H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMNIIJYIYGWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the isoquinoline moiety. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives, followed by oxidation to form the desired sulfonylated product . The reaction conditions for these steps are generally mild, allowing for good yields of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. Additionally, the methoxy group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and sulfonyl groups enhances its versatility in various applications, making it a valuable compound in research and industry.

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